6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde

Catalog No.
S6571750
CAS No.
1381940-44-8
M.F
C17H19BO3
M. Wt
282.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nap...

CAS Number

1381940-44-8

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde

Molecular Formula

C17H19BO3

Molecular Weight

282.1 g/mol

InChI

InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-11H,1-4H3

InChI Key

QIVASFACMOHKLY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C=O

Chemical Structure and Properties

-(TMDAB)Naphthaldehyde is an organic molecule containing a naphthalene group (fused benzene rings) substituted with a formyl group (CHO, also known as a carbaldehyde group) at the second position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the sixth position.

Potential Applications in Scientific Research

The scientific research application of 6-(TMDAB)Naphthaldehyde is likely focused on its reactivity in organic synthesis, particularly its potential role in Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide (usually a bromide or iodide) to form a new carbon-carbon bond []. Pinacol boronate esters are commonly used as organoboron compounds in this reaction due to their stability and ease of preparation.

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with a carbaldehyde group and a dioxaborolane moiety. The molecular formula of this compound is C17H19BO3, and its molecular weight is approximately 282.14 g/mol . The dioxaborolane group contributes to its unique chemical properties, making it an interesting candidate for various applications in organic synthesis and materials science.

Due to the functional groups present. Notably, the aldehyde group can undergo oxidation to form carboxylic acids or react with nucleophiles in condensation reactions. The dioxaborolane moiety is reactive towards organolithium reagents and can facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, which is significant in forming carbon-carbon bonds in organic synthesis .

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde typically involves the following steps:

  • Formation of Dioxaborolane: The initial step often includes the reaction of boronic acids with diols under acidic conditions to form the dioxaborolane structure.
  • Naphthalene Substitution: The naphthalene ring can be introduced through electrophilic aromatic substitution or cross-coupling reactions involving naphthalene derivatives.
  • Aldehyde Introduction: The final step involves the introduction of the aldehyde group via oxidation of an alcohol precursor or through direct formylation methods such as Vilsmeier-Haack reaction or using formylating agents like N,N-dimethylformamide in the presence of phosphorus oxychloride .

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde finds applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Materials Science: In the development of functional materials such as sensors and organic light-emitting diodes (OLEDs) due to its electronic properties.
  • Pharmaceuticals: Potential use in drug development owing to its biological activity .

Interaction studies involving this compound often focus on its reactivity with various nucleophiles and electrophiles. Research indicates that compounds containing dioxaborolane moieties can interact with biological targets effectively due to their ability to coordinate with metal ions and other biomolecules. Such interactions may lead to enhanced efficacy in medicinal applications or improved material properties in polymer blends .

Several compounds share structural similarities with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehydeContains a similar dioxaborolane group but lacks the additional naphthalene substitutionMay exhibit different reactivity profiles due to structural differences
5'-(4-(Cyanomethyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehydeFeatures multiple aldehyde groups and a terphenyl structureOffers different electronic properties due to extended conjugation
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthaleneLacks the carbaldehyde functionalityPrimarily used for its boron content in coordination chemistry

The uniqueness of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde lies in its combination of both the naphthalene ring and the dioxaborolane unit along with an aldehyde functionality. This combination potentially enhances its reactivity and applicability across various fields compared to similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

282.1427246 g/mol

Monoisotopic Mass

282.1427246 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-25-2023

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